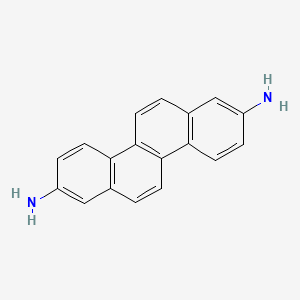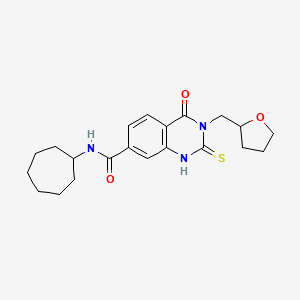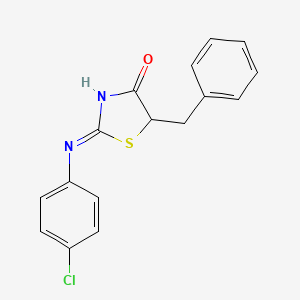![molecular formula C25H29N7 B2454328 2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine CAS No. 1203264-55-4](/img/structure/B2454328.png)
2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine
カタログ番号 B2454328
CAS番号:
1203264-55-4
分子量: 427.556
InChIキー: AFVSZLJNBIPNPC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of pyrimidines, which are heterocyclic aromatic compounds similar to pyridine with two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyrimidines have diverse biological potential and many derivatives have shown promising anticancer activity .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a pyrimidine ring, which can have various substituents that contribute to the compound’s properties and biological activity .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, depending on the substituents present on the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on their structure and substituents. For example, the HOMO and LUMO energies can be calculated to estimate the chemical stability of the compound .科学的研究の応用
Synthesis and Properties
- A study detailed the synthesis of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives, evaluated for their anti-phosphodiesterase-5 (PDE-5) activity, revealing compounds with significant inhibitory action. This suggests a potential application in the development of treatments for conditions like erectile dysfunction, highlighting the importance of chemical modifications for enhanced activity (Su et al., 2021).
Antimicrobial and Anticancer Activity
- Research on pyrazolo[1,5-a]pyrimidine derivatives showed antibacterial activity and provided biophysical insights into their interactions with plasma proteins. This suggests these compounds' potential as antibacterial agents and their interaction mechanisms with biological targets (He et al., 2020).
- Another study synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested them for anticancer activity against human breast adenocarcinoma cell lines. Compounds displayed potent inhibitory activity, suggesting a pathway for developing new anticancer agents (Abdellatif et al., 2014).
Inhibition of Enterovirus Replication
- Pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their antiviral activity, demonstrating specificity for human enteroviruses, particularly coxsackieviruses, with nanomolar concentrations inhibiting virus replication. This highlights the potential of these compounds as selective antiviral agents (Chern et al., 2004).
Structural Analysis
- The structure of a 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one derivative was characterized, providing insight into its chemical and physical properties. Understanding the structural attributes of such compounds can guide the design of functional materials and pharmaceuticals (Karczmarzyk & Malinka, 2004).
作用機序
Safety and Hazards
特性
IUPAC Name |
7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N7/c1-16-7-6-8-21(13-16)23-20(5)24-26-19(4)15-22(32(24)29-23)30-9-11-31(12-10-30)25-27-17(2)14-18(3)28-25/h6-8,13-15H,9-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVSZLJNBIPNPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)C5=NC(=CC(=N5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2,8-Diaminochrysene
50637-61-1



![N-(2,4-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2454252.png)
![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2454254.png)


![4-[6-(2-methoxyphenoxy)pyridazin-3-yl]-N-(2-phenylethyl)benzamide](/img/structure/B2454258.png)

![1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B2454261.png)


![6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2454264.png)
![N-(2-furylmethyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2454266.png)
![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one](/img/structure/B2454267.png)